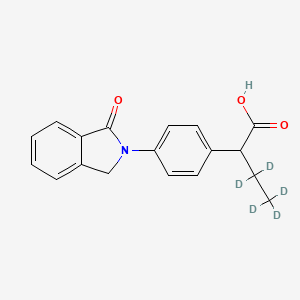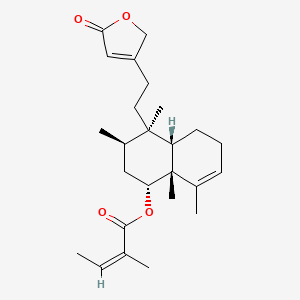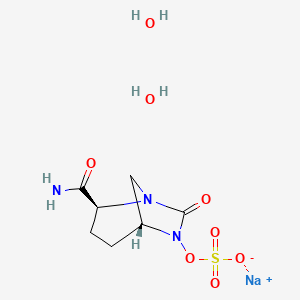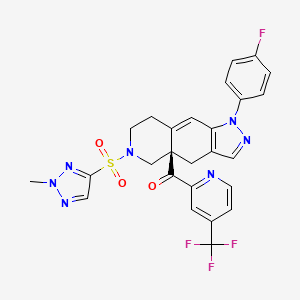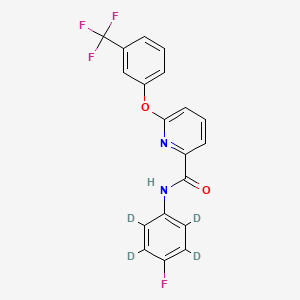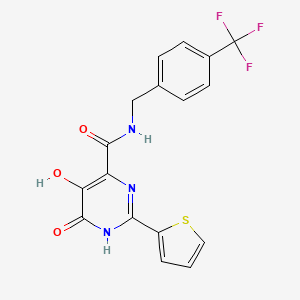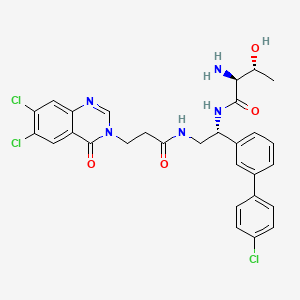
Antibacterial agent 93
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound exhibits significant antibacterial activities against both gram-positive and gram-negative bacteria . Its unique mechanism of action and broad-spectrum efficacy make it a promising candidate for combating bacterial infections, especially those caused by drug-resistant strains.
Vorbereitungsmethoden
The synthesis of antibacterial agent 93 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Formation of Intermediates: The initial steps involve the preparation of key intermediates through reactions such as alkylation, acylation, and cyclization.
Final Coupling: The final step involves coupling the intermediates under controlled conditions to form the desired compound. This step may require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial production methods for this compound are designed to optimize yield and reduce production costs. These methods often involve large-scale reactions in batch or continuous flow reactors, with careful control of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality .
Analyse Chemischer Reaktionen
Antibacterial agent 93 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups of this compound, potentially altering its antibacterial properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the molecule, enhancing its efficacy or stability.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Antibacterial agent 93 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of aminoacyl-tRNA synthetases inhibitors.
Biology: Researchers use this compound to investigate the mechanisms of bacterial resistance and to develop new strategies for overcoming drug resistance.
Medicine: this compound is being explored as a potential therapeutic agent for treating bacterial infections, particularly those caused by multidrug-resistant bacteria.
Industry: This compound is used in the development of new antibacterial coatings and materials for medical devices and surfaces
Wirkmechanismus
The mechanism of action of antibacterial agent 93 involves the inhibition of aminoacyl-tRNA synthetases, which are essential enzymes for protein synthesis in bacteria. By binding to these enzymes, the compound prevents the attachment of amino acids to their corresponding tRNA molecules, thereby disrupting protein synthesis and leading to bacterial cell death. This mechanism targets a critical pathway in bacterial cells, making it highly effective against a broad range of bacterial species .
Vergleich Mit ähnlichen Verbindungen
Antibacterial agent 93 can be compared with other aminoacyl-tRNA synthetases inhibitors, such as mupirocin and tavaborole. While all these compounds share a similar mechanism of action, this compound is unique in its broad-spectrum activity and potency against both gram-positive and gram-negative bacteria. Other similar compounds include:
Mupirocin: Primarily effective against gram-positive bacteria, particularly Staphylococcus aureus.
Tavaborole: Used mainly for treating fungal infections but also exhibits antibacterial properties.
Linezolid: A synthetic antibiotic that inhibits bacterial protein synthesis by binding to the bacterial ribosome
Eigenschaften
Molekularformel |
C29H28Cl3N5O4 |
|---|---|
Molekulargewicht |
616.9 g/mol |
IUPAC-Name |
(2S,3R)-2-amino-N-[(1R)-1-[3-(4-chlorophenyl)phenyl]-2-[3-(6,7-dichloro-4-oxoquinazolin-3-yl)propanoylamino]ethyl]-3-hydroxybutanamide |
InChI |
InChI=1S/C29H28Cl3N5O4/c1-16(38)27(33)28(40)36-25(19-4-2-3-18(11-19)17-5-7-20(30)8-6-17)14-34-26(39)9-10-37-15-35-24-13-23(32)22(31)12-21(24)29(37)41/h2-8,11-13,15-16,25,27,38H,9-10,14,33H2,1H3,(H,34,39)(H,36,40)/t16-,25+,27+/m1/s1 |
InChI-Schlüssel |
ILELKUIEOXCUBY-YDZMPMGISA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CNC(=O)CCN1C=NC2=CC(=C(C=C2C1=O)Cl)Cl)C3=CC=CC(=C3)C4=CC=C(C=C4)Cl)N)O |
Kanonische SMILES |
CC(C(C(=O)NC(CNC(=O)CCN1C=NC2=CC(=C(C=C2C1=O)Cl)Cl)C3=CC=CC(=C3)C4=CC=C(C=C4)Cl)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



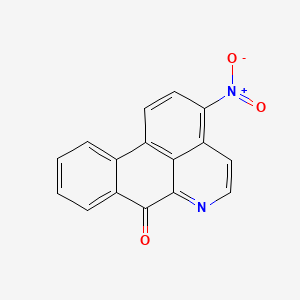
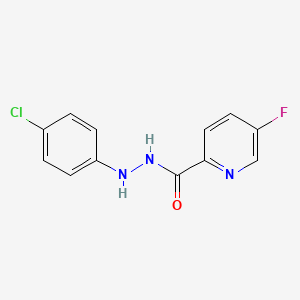


![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)pyrimidin-2-one](/img/structure/B12400362.png)
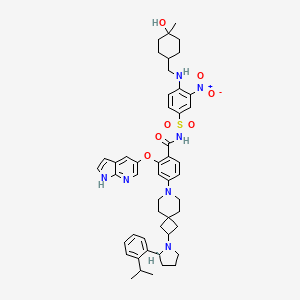
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400370.png)
